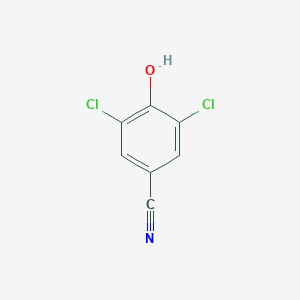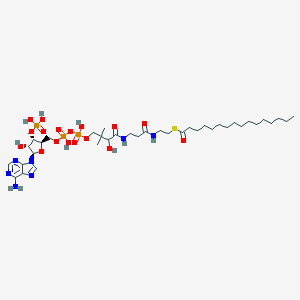
Chloroxynil
Vue d'ensemble
Description
Chloroxynil is used as pharmaceutical intermediates . It is slightly soluble in water .
Synthesis Analysis
Chloroxynil has been identified as a phenolic compound that significantly improves the genetic transformation of Lotus japonicus by Agrobacterium tumefaciens strain EHA105 . It enhances Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .
Molecular Structure Analysis
The molecular formula of Chloroxynil is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .
Chemical Reactions Analysis
Chloroxynil has been found to enhance Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression, similar to acetosyringone, a phenolic compound known to improve Agrobacterium-mediated transformation efficiency .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Proton Donation in Electrochemical Studies
Chloroxynil, specifically 3,5-dichloro-4-hydroxy-benzonitrile, has been identified as an efficient proton donor in electrochemical studies in aprotic solutions. Its reduction occurs at more negative potentials than the proton reduction in commonly used acids, making it valuable for protonation of species whose reduction appears more negative than that of strong proton donors. This application was demonstrated in the reduction of ioxynil in dimethylsulfoxide, showing that chloroxynil's presence increases the reduction wave of ioxynil up to two electrons per molecule (Sokolová, Gál, & Valášek, 2012).
Applications in Photosynthesis Research
Chlorophyll a fluorescence (ChlF) is closely linked to photosynthesis and is measurable from remote sensing platforms. This connection offers a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems. The spatiotemporal and methodological context of new applications, however, differs significantly from existing literature, raising important considerations. For instance, while in vivo ChlF understanding is based on pulse amplitude-modulated (PAM) measurements, remote sensing applications use passive solar-induced chlorophyll fluorescence (SIF), posing new challenges and differences (Porcar‐Castell et al., 2014).
Enhancement of Agrobacterium-Mediated Transformation in Lilium
Chloroxynil has been studied for its role in gene transformation of Lilium, a monocot plant. It is considered an alternative to acetosyringone, enhancing transformation efficiency. In studies, chloroxynil in the inoculation and co-cultivation media significantly improved this efficiency. For instance, at 4 μM concentration, chloroxynil-mediated callus regeneration increased seven days after transfer to the regeneration medium, with a transformation efficiency of 11.1%, compared to 6.6% with 100 μM acetosyringone. This led to the successful production of kanamycin-resistant plants validated by PCR and RT-PCR techniques (Abbasi et al., 2020).
Photodegradation Studies
Chloroxynil has been the subject of photodegradation studies. Its primary photochemical reaction in pure water is photohydrolysis of the C–halogen bond, producing a monohalogenated dihydroxybenzonitrile. This reaction, along with reduction, is observed when irradiated in the presence of humic acids. The reactivity is influenced by the nature of the halogen (Cl, Br, or I) and remains significant in such processes (Malouki, Zertal, Lavédrine, Sehili, & Boule, 2004).
Safety And Hazards
Orientations Futures
Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases . These techniques seem to be innovative and highly efficient . This study reviews the current status and future directions of metagenomics and genome mining in nitrilase exploration . Moreover, it discussed their utilization in coping with the challenges for nitrilase application .
Propriétés
IUPAC Name |
3,5-dichloro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSHOVRSMQULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022167 | |
| Record name | Chloroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxybenzonitrile | |
CAS RN |
1891-95-8 | |
| Record name | Chloroxynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxynil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)


